molecular formula C17H13N5O2S B2569587 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034504-15-7

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2569587
CAS RN: 2034504-15-7
M. Wt: 351.38
InChI Key: OVVOEQQFUHPCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide” is a chemical compound with the molecular formula C17H13N5O2S . It has a molecular weight of 351.38. The compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

A compound with a cyclic thienopyrimidine moiety and an aceto-hydrazone moiety in its chemical structure was discovered in a cell-based screening to have noticeable cytotoxicity on several tumor cell lines . A total of 38 derivatives of this compound were synthesized at five steps with high yields .


Molecular Structure Analysis

The molecular structure of the compound includes a cyclic thienopyrimidine moiety and an aceto-hydrazone moiety . The InChI string representation of the compound is InChI=1S/C20H21N3O3S/c24-18-17-16 (6-13-27-17)22-14-23 (18)10-9-21-19 (25)20 (7-11-26-12-8-20)15-4-2-1-3-5-15/h1-6,13-14H,7-12H2, (H,21,25) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.5 g/mol . It has a topological polar surface area of 99.2 Ų and a complexity of 585 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Studies have reported on the synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide and related compounds, emphasizing methodologies that facilitate the formation of coordinate bonds with metal ions, which could be utilized in targeted drug delivery systems (Yang et al., 2017). These compounds have potential applications in delivering therapeutic agents to specific biological sites, such as tumors.
  • Crystal Structure and DFT Analysis : The crystal structure of derivatives of this compound has been determined, and computational studies including density functional theory (DFT) have provided insights into their molecular properties. Such analyses aid in understanding the interaction potential of these compounds with biological targets (Huang et al., 2020).

Potential Therapeutic Applications

  • Anticancer Activity : Certain derivatives have shown promising anticancer activity in in vitro studies against various cancer cell lines, highlighting their potential as novel therapeutic agents. The ability of these compounds to inhibit cell proliferation in human colon cancer, lung adenocarcinoma, and gastric cancer cell lines has been particularly noted, with some compounds displaying significant inhibitory concentrations (Huang et al., 2020).
  • Antimicrobial and Antimycobacterial Activities : Research on this compound derivatives has also revealed antimicrobial and antimycobacterial properties. These findings suggest the utility of these compounds in developing new antibacterial and antimycobacterial therapies, offering alternatives to combat resistant microbial strains (Chambhare et al., 2003).

properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-16(14-9-19-11-3-1-2-4-12(11)21-14)18-6-7-22-10-20-13-5-8-25-15(13)17(22)24/h1-5,8-10H,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVOEQQFUHPCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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